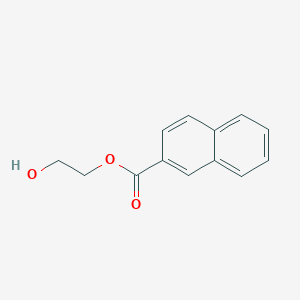

2-Hydroxyethyl naphthalene-2-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

169260-84-8 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

2-hydroxyethyl naphthalene-2-carboxylate |

InChI |

InChI=1S/C13H12O3/c14-7-8-16-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8H2 |

InChI Key |

LTHCQJZAUWAZAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)OCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hydroxyethyl Naphthalene 2 Carboxylate and Analogues

Esterification Reactions for Carboxylate Formation

The creation of the carboxylate ester bond is a fundamental step in the synthesis of 2-Hydroxyethyl naphthalene-2-carboxylate. This is typically achieved by reacting a naphthalene (B1677914) carboxylic acid derivative with ethylene (B1197577) glycol. Several catalytic methods are employed to facilitate this condensation reaction, each with distinct advantages and mechanisms.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a classic and widely used method for producing esters from carboxylic acids and alcohols. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This equilibrium-driven process involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol. organic-chemistry.orgmasterorganicchemistry.combyjus.com

A standard laboratory synthesis of this compound via this method involves refluxing naphthalene-2-carboxylic acid with an excess of ethylene glycol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). vulcanchem.comgoogle.com The general reaction is as follows:

C₁₁H₈O₂ + HOCH₂CH₂OH ⇌ C₁₃H₁₂O₃ + H₂O

To drive the equilibrium toward the product side, it is common to either use a large excess of one reactant (typically the alcohol) or to remove the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orglibretexts.org The mechanism proceeds through several reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of naphthalene-2-carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.combyjus.comyoutube.com

Nucleophilic attack: The oxygen atom of ethylene glycol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgyoutube.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.combyjus.com

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comyoutube.com

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product, this compound. byjus.comyoutube.com

Various solid acid catalysts, such as zirconia-based catalysts, have also been explored for esterification reactions to offer environmental benefits like easier separation and reusability. jocpr.comresearchgate.net

Table 1: Comparison of Acid Catalysts for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA) | High catalytic activity, low cost | Corrosion issues, difficult to separate from product, potential for side reactions |

| Heterogeneous | Molybdenum/Zirconia (Mo/ZrO₂), Amberlyst-15 | Environmentally benign, reusable, easy separation | Lower activity compared to homogeneous catalysts, potential for mass transfer limitations |

Base-Catalyzed Esterification Processes

While acid-catalyzed methods are common, base-catalyzed processes, particularly transesterification, can also be employed for ester synthesis. organic-chemistry.org In the context of producing this compound, this could involve the reaction of a pre-existing ester of naphthalene-2-carboxylic acid (e.g., methyl 2-naphthoate) with ethylene glycol in the presence of a base.

The mechanism involves the deprotonation of the alcohol by the base to form a more potent nucleophile, the alkoxide. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which subsequently collapses to form the new ester and regenerates the catalyst.

Catalysts for such reactions can range from simple hydroxides to more sophisticated systems. For instance, a patent describes the preparation of bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid using a catalyst system comprising a tertiary amine and a titanium-containing compound. google.com While this example involves a dicarboxylic acid, the principle can be applied to the mono-carboxylic analogue. The reaction is typically carried out at elevated temperatures, in the range of 180°C to 220°C. google.com

Another relevant approach is the Steglich esterification, which is a mild method that proceeds under neutral conditions. nih.govwikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgorganic-chemistry.orgsynarchive.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive amide that is subsequently attacked by the alcohol (ethylene glycol) to yield the ester. organic-chemistry.orgresearchgate.net A key advantage of this method is that it is carried out at room temperature and can be used for sensitive substrates. wikipedia.org

Enzymatic Esterification Techniques

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis. mdpi.com Lipases are active in non-aqueous media and can catalyze esterification reactions with high chemo-, regio-, and enantioselectivity. nih.gov The synthesis of this compound can be achieved by reacting naphthalene-2-carboxylic acid with ethylene glycol using a lipase (B570770) as the biocatalyst.

The general mechanism for lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The serine residue in the active site of the lipase attacks the carboxylic acid, which is then transferred to the alcohol. mdpi.com

Key parameters that influence the efficiency of enzymatic esterification include the choice of lipase, the reaction medium (solvent), temperature, and the ratio of the substrates. mdpi.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are often preferred as they offer enhanced stability and can be easily recovered and reused. nih.govmdpi.com While lipases are generally active between 40°C and 80°C, temperatures are often kept below 60°C to prevent thermal denaturation. mdpi.com Enzymatic methods provide a sustainable route to esters, avoiding the harsh conditions and corrosive reagents associated with some chemical methods. mdpi.com

Functionalization of Naphthalene Core Structures

An alternative synthetic strategy involves modifying the naphthalene ring itself, either by directly adding the hydroxyethyl (B10761427) group or by first introducing a carboxylate moiety that can be subsequently esterified.

Direct Hydroxyethylation Strategies

Direct hydroxyethylation of the naphthalene core is a less common approach for synthesizing the target compound. It would involve the direct introduction of a -CH₂CH₂OH group onto the naphthalene ring. However, methods for the direct alkylation of naphthalene often lead to a mixture of products and may require harsh conditions.

A more plausible, though indirect, route could involve the synthesis of 2-(naphthalen-2-yl)ethanol, which could then be oxidized to the corresponding carboxylic acid and subsequently esterified. The synthesis of 2-(2-hydroxyethyl)naphthalene has been reported, which can then be used as a precursor. prepchem.com

Introduction of Carboxylate Moieties

The introduction of a carboxyl group onto the naphthalene ring is a well-established transformation and a key step in the synthesis of many naphthalene derivatives. nih.gov One of the primary methods for this is the carboxylation of naphthalene. Research has shown that naphthalene can be carboxylated to 2-naphthoic acid under anaerobic conditions by certain microorganisms. asm.orgresearchgate.net This enzymatic process is a key initial reaction in the anaerobic metabolism of naphthalene. researchgate.net

Chemical methods for the carboxylation of naphthalene derivatives also exist. For example, the Kolbe-Schmitt reaction, traditionally used for synthesizing salicylic (B10762653) acid from phenol, can be adapted for naphthols. This involves the reaction of a sodium or potassium naphtholate with carbon dioxide under pressure and at elevated temperatures. For instance, 2-hydroxynaphthalene-3-carboxylic acid can be synthesized from β-naphthol. prepchem.com Furthermore, 2-hydroxynaphthalene-6-carboxylic acid can be prepared from potassium β-naphtholate and CO₂ at temperatures above 260°C. google.com

Once the carboxyl group is introduced to form naphthalene-2-carboxylic acid, the synthesis can proceed via the esterification methods described in section 2.1. This two-step approach, carboxylation followed by esterification, is often a more controlled and higher-yielding route to this compound compared to direct functionalization strategies.

Table 2: Summary of Synthetic Strategies

| Strategy | Key Reaction | Starting Materials | Reagents/Catalysts | Key Features |

| Acid-Catalyzed Esterification | Fischer-Speier Esterification | Naphthalene-2-carboxylic acid, Ethylene glycol | H₂SO₄, p-TSA | Equilibrium-driven, requires excess alcohol or water removal |

| Base-Catalyzed Esterification | Steglich Esterification | Naphthalene-2-carboxylic acid, Ethylene glycol | DCC, DMAP | Mild conditions, room temperature, good for sensitive substrates |

| Enzymatic Esterification | Lipase-catalyzed reaction | Naphthalene-2-carboxylic acid, Ethylene glycol | Immobilized Lipase (e.g., Novozym 435) | Green chemistry, high selectivity, reusable catalyst |

| Naphthalene Functionalization | Carboxylation | Naphthalene | CO₂, specific catalysts/enzymes | Introduces the carboxyl group, which is then esterified |

Tandem Reaction Sequences for Naphthalene-2-carboxylate Synthesis

A notable example of such a sequence is the synthesis of 1-aminonaphthalene-2-carboxylates through the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. rsc.org This process demonstrates a novel and effective approach to constructing the substituted naphthalene ring system. rsc.org In more complex variations, using substrates like 2-(3-hydroxyprop-1-ynyl)benzonitriles can initiate a more intricate cascade process, leading to the formation of polycyclic structures like 9-aminonaphtho[2,3-c]furan-1(3H)-ones in good yields. rsc.org This strategy, centered on a key tandem reaction, provides a concise and versatile pathway for the total synthesis of various arylnaphthalene derivatives. rsc.org

Condensation Reactions for Naphthalene Derivative Construction

Condensation reactions are a cornerstone in the synthesis of naphthalene derivatives, allowing for the construction of complex structures from simpler precursors. These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water.

One of the most direct methods for synthesizing esters like this compound is the Fischer esterification of naphthalene-2-carboxylic acid with ethylene glycol. This reaction is typically catalyzed by an acid. A similar approach is used to create the bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid, which is a key monomer in polyester (B1180765) production. google.com

More advanced applications include the condensation of naphthalene tetracarboxylic dianhydride with amino acid derivatives to form chiral perylene (B46583) diimides, which are valuable for their unique photochemical properties. researchgate.net Furthermore, naphthalene-2-carboxamides can be synthesized by condensing 6-methoxynaphthalene-2-carboxylic acid with various amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov Hydrothermal condensation represents a green chemistry approach, where high-purity, symmetrically substituted naphthalene bisimides are formed by reacting monoamines with the corresponding bisanhydride in water at elevated temperatures, eliminating the need for organic solvents or catalysts. rsc.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of naphthalene derivatives is a critical area of research, aiming to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency.

A prime example is the hydrothermal synthesis of symmetrically substituted naphthalene bisimides. This method utilizes only water as the reaction medium, completely avoiding the use of organic solvents, catalysts, or an excess of amine reactants. rsc.org The reaction proceeds quantitatively at temperatures around 200°C, yielding high-purity products and showcasing a significant improvement over traditional methods that are often toxic and harsh. rsc.org

Another innovative green protocol is the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides using a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−). rsc.org This ionic liquid serves the dual role of catalyst and solvent, leading to excellent yields with operational simplicity. This approach exhibits high atom efficiency and broad substrate applicability, and the ionic liquid can be effectively recycled for multiple consecutive cycles without a significant loss in activity, embodying key principles of sustainable chemistry. rsc.org

Catalytic Systems and Their Impact on Yield, Selectivity, and Reaction Efficiency

The choice of catalyst is paramount in the synthesis of naphthalene-2-carboxylates and their analogues, profoundly influencing reaction rates, product yields, and selectivity. A wide array of catalytic systems has been developed to optimize these transformations.

For instance, the direct carboxylation of naphthalene can be achieved using palladium(II) acetate (B1210297) catalysts with carbon monoxide. researchgate.net Iron-containing catalysts are effective in synthesizing alkyl naphthalenecarboxylates from naphthalene, alcohols, and carbon tetrachloride. researchgate.net In the synthesis of the related bis(2-hydroxyethyl) ester of 2,6-naphthalenedicarboxylic acid, a dual catalyst system comprising a tertiary amine and a titanium-containing compound has been shown to be effective. google.com

Palladium catalysts are also crucial in modern cross-coupling and cyclization reactions. The microwave-assisted, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines provides an efficient route to functionalized indole-3-carboxylates, a strategy whose principles are applicable to related aromatic systems. mdpi.com For asymmetric synthesis, chiral dirhodium carboxylate catalysts have been successfully employed in the dearomative cyclopropanation of naphthalenes, affording polycyclic products with high enantioselectivity. rsc.org

The table below summarizes various catalytic systems used in the synthesis of naphthalene derivatives and related compounds.

| Catalyst System | Reactants | Product Type | Key Advantages |

| Iron-containing catalysts | Naphthalene, Alcohol, CCl4 | Alkyl naphthalenecarboxylates | Effective for ester formation. researchgate.net |

| Tertiary Amine & Titanium Compound | 2,6-Naphthalenedicarboxylic acid, Ethylene glycol | Bis(2-hydroxyethyl) ester | Efficient esterification for polymer precursors. google.com |

| Palladium(II) Acetate | Naphthalene, Carbon Monoxide | Naphthalene carboxylic acids | Enables direct carboxylation of the aromatic ring. researchgate.net |

| Chiral Dirhodium Carboxylate | Naphthalene derivatives with diazoester moiety | Chiral polycyclic compounds | High enantioselectivity (up to 99% ee) in asymmetric synthesis. rsc.org |

| Salcy-Naphthalene Cobalt Complexes | Propylene oxide, CO2 | Polypropylene carbonates | High activity for copolymerization reactions. researchgate.net |

| Brønsted Acidic Ionic Liquid | Styrene oxides | 2-Phenylnaphthalenes | Recyclable catalyst and solvent, high atom efficiency. rsc.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and cleaner reaction profiles. ukm.myrsc.org These benefits are particularly evident in the synthesis of naphthalene derivatives and related heterocyclic compounds.

The synthesis of 2-naphthoate (B1225688) derivatives has been achieved with excellent yields of 91–93% using microwave-assisted methods. acs.org Similarly, the condensation of naphthalen-2-ol with diaryldisulfanes in the presence of iodine to form 1-(arylthio)naphthalen-2-ols can be performed efficiently under microwave irradiation. journal-vniispk.ru

A comparative study on the synthesis of naphthalene-monothiourea derivatives highlights the profound impact of microwave assistance. The data clearly shows a drastic reduction in reaction time from hours to minutes and a significant improvement in product yield. ukm.my This acceleration is also observed in palladium-catalyzed reactions, where indole-3-carboxylate (B1236618) derivatives were obtained in 90% yield within one hour under microwave heating, compared to 73% yield after 16 hours with conventional heating. mdpi.com

The following table compares the reaction times and yields for the synthesis of 1-(naphthalene-1-yl)-3-(tolyl)thiourea isomers using conventional reflux versus microwave irradiation. ukm.my

| Substituent Position (Tolyl group) | Conventional Reflux Time | Conventional Reflux Yield | Microwave Irradiation Time | Microwave Irradiation Yield |

| ortho- | 6 hours | 31% | 5 minutes | 82% |

| meta- | 6 hours | 82% | 5 minutes | 89% |

| para- | 6 hours | 78% | 5 minutes | 85% |

Stereoselective Synthesis Approaches (if applicable for chiral analogues)

While this compound itself is an achiral molecule, the development of stereoselective synthetic methods is crucial for producing chiral analogues, which are of significant interest in medicinal chemistry and materials science. These approaches focus on controlling the three-dimensional arrangement of atoms to yield specific enantiomers or diastereomers.

A highly effective strategy for creating chiral polycyclic systems from naphthalene precursors is the catalytic asymmetric dearomatization (CADA) reaction. rsc.org For example, an intramolecular dearomative cyclopropanation of naphthalene derivatives can be catalyzed by a chiral dirhodium carboxylate. This method proceeds under mild conditions to afford complex tetracyclic products containing multiple stereogenic centers, including two all-carbon quaternary centers, in good yields and with outstanding enantioselectivity (up to 99% ee). rsc.org

Other methodologies have been developed for related structures that can be adapted for chiral naphthalene analogues. These include the stereoselective synthesis of disubstituted naphthalene-1,2-oxides and the development of stereoselective routes to produce optically pure IBR2 analogues, which are complex molecules featuring a tetrahydroisoquinoline ring fused to an indole, a system with structural similarities to substituted naphthalenes. nih.govdntb.gov.ua Such approaches often rely on chiral auxiliaries, enantioselective catalysts, or the separation of diastereomeric intermediates to achieve high optical purity. nih.govdntb.gov.ua

Mechanistic Investigations of Reactions Involving 2 Hydroxyethyl Naphthalene 2 Carboxylate

Reactivity of the Hydroxyl Group

The primary alcohol functionality in 2-Hydroxyethyl naphthalene-2-carboxylate is a key site for a variety of chemical transformations. Its reactivity is influenced by the electronic properties of the naphthalene (B1677914) ring system.

Oxidation Pathways

The oxidation of the primary hydroxyl group in this compound can yield either the corresponding aldehyde, 2-(formylmethyl) naphthalene-2-carboxylate, or the carboxylic acid, 2-(carboxymethyl) naphthalene-2-carboxylate, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are typically employed for the selective oxidation to the aldehyde. The mechanism involves the formation of a chromate ester intermediate, followed by a β-elimination reaction.

Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (H2CrO4), will typically oxidize the primary alcohol all the way to the carboxylic acid. The reaction with permanganate in aqueous acetic acid has been shown to follow first-order kinetics with respect to the substrate, oxidant, and acid concentration researchgate.net. The proposed mechanism involves the formation of a permanganate ester, which then undergoes decomposition to yield the carboxylic acid.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium chlorochromate (PCC) | 2-(Formylmethyl) naphthalene-2-carboxylate | Dichloromethane, Room Temperature |

| Potassium permanganate (KMnO4) | 2-(Carboxymethyl) naphthalene-2-carboxylate | Aqueous Acetic Acid, H+ |

| Chromic acid (H2CrO4) | 2-(Carboxymethyl) naphthalene-2-carboxylate | Acetone, H2SO4 (Jones oxidation) |

This table presents plausible oxidation reactions based on general principles of organic chemistry, as specific studies on this compound are limited.

Reduction Reactions

The primary hydroxyl group in this compound is already in its most reduced state and therefore does not undergo further reduction. However, the ester group can be reduced, as will be discussed in a later section. It is important to note that certain reagents used for ester reduction can also affect other functional groups, and chemoselectivity is a key consideration in synthetic design.

Nucleophilic Substitution Processes

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. These reactions typically proceed via an S\N2 mechanism, which involves a backside attack by the nucleophile and results in an inversion of stereochemistry if the carbon were chiral.

For instance, reaction with thionyl chloride (SOCl2) in the presence of pyridine can convert the alcohol to the corresponding chloride, 2-(2-chloroethyl) naphthalene-2-carboxylate. Similarly, treatment with p-toluenesulfonyl chloride (TsCl) in pyridine yields the tosylate, 2-(2-tosyloxyethyl) naphthalene-2-carboxylate. These activated substrates can then react with a variety of nucleophiles.

| Reagent | Intermediate/Product | Nucleophile | Final Product |

| SOCl2, pyridine | 2-(2-Chloroethyl) naphthalene-2-carboxylate | CN- | 2-(2-Cyanoethyl) naphthalene-2-carboxylate |

| TsCl, pyridine | 2-(2-Tosyloxyethyl) naphthalene-2-carboxylate | N3- | 2-(2-Azidoethyl) naphthalene-2-carboxylate |

| PBr3 | 2-(2-Bromoethyl) naphthalene-2-carboxylate | I- | 2-(2-Iodoethyl) naphthalene-2-carboxylate |

This table illustrates representative nucleophilic substitution reactions. Specific yields and reaction conditions would require experimental determination for this compound.

Reactivity of the Ester Linkage

The ester functionality is another key reactive site in this compound, susceptible to nucleophilic attack at the carbonyl carbon.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethylene (B1197577) glycol yield naphthalene-2-carboxylic acid. This process is the reverse of Fischer esterification wikipedia.org.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the ethoxide leaving group is followed by an acid-base reaction between the newly formed carboxylic acid and the alkoxide, driving the reaction to completion to form the carboxylate salt and ethylene glycol. Kinetic studies on the alkaline hydrolysis of methyl and ethyl esters of naphthoic acids have been conducted, providing insight into the relative reactivities at different positions on the naphthalene ring canterbury.ac.nz.

| Condition | Catalyst/Reagent | Products |

| Acidic | H3O+ (catalytic) | Naphthalene-2-carboxylic acid, Ethylene glycol |

| Basic | NaOH (stoichiometric) | Sodium naphthalene-2-carboxylate, Ethylene glycol |

This table summarizes the products of hydrolysis under acidic and basic conditions.

Transesterification Pathways

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by the incoming alcohol, leading to a tetrahedral intermediate and subsequent elimination of ethylene glycol.

Base-Catalyzed Transesterification: A strong base, typically the conjugate base of the alcohol being used for the exchange (e.g., sodium methoxide in methanol), acts as the nucleophile. It attacks the carbonyl carbon, forming a tetrahedral intermediate. Elimination of the original alkoxy group (in this case, the 2-hydroxyethoxy group) yields the new ester. To favor the formation of the new ester, the reactant alcohol is often used as the solvent masterorganicchemistry.com.

| Catalyst | Reactant Alcohol | Product Ester |

| H2SO4 (catalytic) | Methanol | Methyl naphthalene-2-carboxylate |

| NaOCH3 (catalytic) | Methanol | Methyl naphthalene-2-carboxylate |

| H2SO4 (catalytic) | Propanol | Propyl naphthalene-2-carboxylate |

This table provides examples of transesterification reactions. The choice of catalyst and reaction conditions can influence the reaction rate and equilibrium position.

Reactivity of the Naphthalene Ring System

The reactivity of the naphthalene core in this compound is significantly influenced by the electronic properties of the 2-alkoxycarbonyl substituent (-COO(CH₂)₂OH). This group fundamentally alters the electron density distribution across the bicyclic aromatic system, thereby dictating the regioselectivity of various chemical transformations.

The 2-alkoxycarbonyl group is a moderately deactivating, electron-withdrawing group. In electrophilic aromatic substitution (EAS) reactions, such groups decrease the nucleophilicity of the aromatic ring, making the reaction conditions more demanding compared to unsubstituted naphthalene. libretexts.orgunizin.org The primary role of this substituent is to direct incoming electrophiles to specific positions on the naphthalene nucleus.

Unlike substituted benzenes where a deactivating group directs incoming electrophiles to the meta position, the directing effects in the naphthalene system are more complex. For a naphthalene ring substituted with a deactivating group at the C-2 position, electrophilic attack is heavily disfavored on the substituted ring (Ring A). Instead, the reaction preferentially occurs on the unsubstituted ring (Ring B), which retains a higher electron density. The most favored positions for electrophilic attack are typically the C-5 and C-8 positions, which are the α-positions of the unsubstituted ring and are sterically accessible. acs.org

The general mechanism for electrophilic aromatic substitution involves the generation of a potent electrophile (E⁺), which is then attacked by the π-electron system of the naphthalene ring. masterorganicchemistry.comlkouniv.ac.in This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com Aromaticity is subsequently restored by the loss of a proton from the site of attack.

Key electrophilic aromatic substitution reactions and their expected outcomes for this compound are detailed below:

Nitration: Performed using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). ma.edulibretexts.org The reaction is expected to yield a mixture of 5-nitro- and 8-nitro-2-hydroxyethyl naphthalene-2-carboxylate.

Halogenation: This reaction, typically involving Br₂ or Cl₂ with a Lewis acid catalyst like FeCl₃ or AlCl₃, introduces a halogen atom onto the ring. The expected major products are the 5-bromo- and 8-bromo- derivatives.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃), this reversible reaction introduces a sulfonic acid group (-SO₃H). The primary products would be 2-hydroxyethyl 5-(sulfophenyl)naphthalene-2-carboxylate and its 8-isomer.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the ring using an acyl chloride or anhydride with a strong Lewis acid catalyst (e.g., AlCl₃). youtube.comsigmaaldrich.comnih.gov Due to the deactivating nature of the ester group, this reaction is often challenging and may require harsh conditions. If successful, acylation would likely occur at the 5- and 8-positions.

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | 5-Nitro- and 8-nitro- derivatives |

| Halogenation | Br₂ / FeBr₃ | Br⁺ (Bromonium ion) | 5-Bromo- and 8-bromo- derivatives |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 5-Sulfonyl- and 8-sulfonyl- derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ (Acylium ion) | 5-Acyl- and 8-acyl- derivatives |

The degradation of this compound can proceed through several oxidative pathways, affecting both the aromatic naphthalene core and the ester side chain. These processes can be initiated by microbial action, photochemical energy, or chemical oxidants.

Microbial Degradation: In aerobic environments, microorganisms utilize oxygenase enzymes to initiate the breakdown of the naphthalene ring system. frontiersin.org The degradation of naphthalene and its derivatives typically begins with a dioxygenase enzyme attacking one of the aromatic rings to form a cis-dihydrodiol intermediate. frontiersin.orgmdpi.com This is followed by dehydrogenation to a dihydroxylated naphthalene, which then undergoes ring cleavage. For 2-naphthoic acid derivatives, the degradation often proceeds through intermediates like salicylic (B10762653) acid or phthalic acid before the molecule is further broken down and funneled into central metabolic cycles like the Krebs cycle. mdpi.com

Under anaerobic conditions, a different mechanism is observed. The degradation of carboxylated naphthalenes, such as 2-naphthoic acid (2-NA), involves the sequential reduction of the aromatic rings prior to cleavage. nih.govproquest.com Studies on sulfate-reducing consortia have shown that 2-NA is first reduced at the unsubstituted ring to form 5,6,7,8-tetrahydro-2-naphthoic acid, which is then further hydrogenated to decahydro-2-naphthoic acid before the ring system is cleaved. nih.govproquest.com

Photodegradation: Naphthalene derivatives are known to absorb UV radiation, which can lead to their photochemical degradation. ekb.eg The photodegradation of ester-containing aromatic compounds, such as phthalates, can proceed via several mechanisms. nih.govnih.gov These include cleavage of the ester's C-O bond or attack on the aromatic ring by reactive oxygen species (ROS) generated during photolysis. nih.gov For this compound, potential pathways include hydroxylation of the naphthalene ring and oxidative cleavage of the side chain or the aromatic nucleus, leading to smaller, more oxidized molecules. The degradation rate and product distribution can be influenced by the solvent and the presence of photosensitizers. nih.gov

| Degradation Pathway | Initiating Species/Conditions | Key Mechanistic Steps | Potential Degradation Products |

|---|---|---|---|

| Aerobic Microbial Degradation | Dioxygenase enzymes, O₂ | Ring dihydroxylation, aromatic ring cleavage | Dihydroxynaphthalenes, 2-carboxycinnamic acid, phthalic acid derivatives |

| Anaerobic Microbial Degradation | Reductase enzymes | Reduction of the unsubstituted ring, followed by further hydrogenation and eventual ring cleavage | Tetrahydro-2-naphthoic acid, Decahydro-2-naphthoic acid |

| Photodegradation | UV radiation, reactive oxygen species (ROS) | C-O bond cleavage in the ester, ring hydroxylation, ring cleavage | 2-Naphthoic acid, hydroxylated naphthalene derivatives, ring-opened dicarboxylic acids |

Intramolecular Reaction Pathways and Rearrangements

The structure of this compound, featuring a nucleophilic terminal hydroxyl group and an electrophilic ester carbonyl, allows for potential intramolecular reactions, primarily cyclization events. Such reactions typically require specific conditions, such as the presence of an acid or base catalyst, to proceed.

One of the most plausible intramolecular pathways is a cyclization reaction to form a lactone (a cyclic ester). Specifically, the terminal hydroxyl group can act as a nucleophile, attacking a suitable electrophilic center. While an intramolecular transesterification is conceivable, a more significant reaction would be an intramolecular Friedel-Crafts-type reaction. Under strong acid catalysis, the hydroxyl group could be protonated and leave as water, generating a primary carbocation (which would likely rearrange) or, more likely, the hydroxyl could attack an activated position on the naphthalene ring.

A notable potential cyclization product is naphtho[2,1-b]furan-3(2H)-one . This transformation involves the nucleophilic attack of the terminal hydroxyl group onto the C-1 position of the naphthalene ring, followed by dehydration. This type of cyclization is often facilitated by strong acids which can promote the electrophilicity of the ring. The formation of such fused heterocyclic systems is a known synthetic pathway for related compounds.

Other named rearrangements, such as the Fries rearrangement, which involves the migration of an acyl group from a phenolic ester to the aromatic ring, are less likely here as the ester is not attached to a hydroxylated naphthalene (a naphthol). nih.gov However, other complex acid-catalyzed rearrangements involving the ester and naphthalene core could occur under specific thermal or catalytic conditions. nih.gov

| Reaction Type | Required Conditions | Proposed Mechanism | Potential Product Structure |

|---|---|---|---|

| Intramolecular Cyclization (Lactonization) | Strong acid (e.g., H₂SO₄, PPA) | Nucleophilic attack of the terminal -OH group onto the C-1 position of the naphthalene ring, followed by dehydration. | Naphtho[2,1-b]furan-3(2H)-one |

| Intramolecular Transesterification | Acid or base catalysis | Attack of the terminal -OH group on the ester carbonyl carbon, forming a cyclic orthoester intermediate, which could revert or rearrange. | Formation of a cyclic ester (lactone) and ethylene glycol (less likely as a main pathway). |

Polymerization Science and Macromolecular Engineering Applications

2-Hydroxyethyl Naphthalene-2-carboxylate as a Monomer in Polymer Synthesis

This compound serves as a key building block in the creation of naphthalene-based polymers. The presence of a primary hydroxyl group allows it to react with carboxylic acids, acyl chlorides, or isocyanates, while the naphthalene (B1677914) ring imparts rigidity and desirable thermal characteristics to the polymer chain. The use of hydroxyl-functionalized naphthalene precursors is a recognized approach in the synthesis of advanced polymers. These precursors, including derivatives of 1-naphthol and 2-naphthol, can be reacted to form dimers and subsequently polymerized to create high-performance materials google.com. While direct polymerization of this compound itself is feasible, it is more commonly employed as a comonomer to modify the properties of existing polyesters.

The incorporation of the bulky and rigid naphthalene group can significantly influence the polymer's glass transition temperature (Tg), melting temperature (Tm), and thermal stability. For instance, naphthalene-containing polymers can exhibit glass transition temperatures ranging from 50°C to 200°C and degradation temperatures between 150°C and 500°C google.com.

Homo- and Co-Polymerization Strategies

The chemical structure of this compound allows for its participation in several polymerization methodologies, either as a primary monomer for homopolymerization or, more frequently, as a comonomer to impart specific properties to a parent polymer.

Melt polycondensation is a widely used industrial process for the synthesis of polyesters. In this process, a diol is reacted with a dicarboxylic acid or its ester derivative at high temperatures and under vacuum to drive the removal of the condensation byproduct, such as water or a low molecular weight alcohol, thereby promoting the formation of high molecular weight polymer chains.

This compound can be utilized as a diol monomer in melt polycondensation reactions with various dicarboxylic acids (e.g., terephthalic acid, isophthalic acid, adipic acid) to produce novel polyesters. The general reaction involves the esterification of the hydroxyl group of the naphthalene-based monomer with the carboxylic acid groups of the diacid. The process is typically carried out in two stages: an initial esterification or transesterification step at a lower temperature, followed by a polycondensation step at a higher temperature and reduced pressure to build molecular weight libretexts.org.

A common example of a similar process is the synthesis of poly(ethylene terephthalate) (PET), where ethylene (B1197577) glycol is reacted with terephthalic acid libretexts.org. By substituting or copolymerizing with this compound, the resulting polyester (B1180765) would incorporate the rigid naphthalene moiety, leading to enhanced thermal and mechanical properties. The synthesis of copolyesters derived from 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid via melt polymerization demonstrates the successful incorporation of naphthalene units to improve polymer properties researchgate.net.

| Parameter | Description |

| Monomers | This compound and a dicarboxylic acid (or its diester). |

| Catalyst | Typically metal compounds such as antimony, titanium, or tin-based catalysts. |

| Temperature | Esterification: 180-220°C; Polycondensation: 250-300°C. |

| Pressure | Polycondensation is carried out under high vacuum (<1 Torr) to remove byproducts. |

For this compound to be suitable for radical polymerization, its hydroxyl group must first be functionalized with a polymerizable group, such as an acrylate or methacrylate (B99206). This can be achieved through an esterification reaction between the hydroxyl group of the naphthalene monomer and acrylic acid, methacrylic acid, or their respective acyl chlorides. The resulting monomer, 2-(naphthalene-2-carbonyloxy)ethyl acrylate or methacrylate, possesses a vinyl group that can readily undergo radical polymerization.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity cmu.eduepa.gov. The homopolymerization of 2-hydroxyethyl acrylate (HEA) and 2-hydroxyethyl methacrylate (HEMA) via ATRP has been successfully demonstrated, yielding polymers with controlled architectures cmu.eduepa.gov. These polymerizations typically exhibit first-order kinetics with a linear increase in molecular weight with conversion epa.gov.

A similar approach could be applied to the acrylate or methacrylate derivative of this compound. The polymerization would be initiated by an alkyl halide in the presence of a transition metal complex (e.g., copper/ligand) as a catalyst.

| Parameter | Description |

| Monomer | Acrylate or methacrylate functionalized this compound. |

| Initiator | An alkyl halide, such as ethyl α-bromoisobutyrate. |

| Catalyst System | A transition metal halide (e.g., CuBr) and a ligand (e.g., bipyridine). |

| Solvent | Bulk or in a suitable solvent like DMF or an aqueous solution. |

| Temperature | Typically in the range of 60-130°C. |

Ring-opening polymerization (ROP) is a key method for the synthesis of aliphatic polyesters from cyclic ester monomers (lactones). This technique offers excellent control over the polymer's molecular weight, architecture, and end-group functionality. For this compound to be involved in ROP, it would need to be converted into a cyclic ester analogue. While the direct synthesis of such a cyclic monomer might be complex, the principle of ROP remains a powerful tool for polyester synthesis.

The ROP of cyclic esters is typically catalyzed by metal alkoxides or organocatalysts. The mechanism involves the nucleophilic attack of an initiator (often an alcohol) on the carbonyl group of the cyclic ester, leading to the opening of the ring and the propagation of the polymer chain. The hydroxyl group of this compound could potentially act as an initiator for the ROP of other cyclic esters, such as caprolactone or lactide. This would result in a polymer chain with a naphthalene-containing end-group, effectively functionalizing the resulting polyester.

Design and Synthesis of Naphthalene-Based Copolyesters and Copolyester-Imides

The properties of polyesters can be precisely tuned by incorporating different monomers into the polymer chain, leading to the formation of copolyesters. This compound is an excellent candidate as a comonomer to enhance the performance of conventional polyesters like PET and poly(butylene terephthalate) (PBT). By replacing a portion of the diol component (e.g., ethylene glycol or 1,4-butanediol) with this compound during melt polycondensation, a random copolyester is formed. The resulting copolyesters often exhibit higher glass transition temperatures, improved thermal stability, and enhanced mechanical strength due to the rigid naphthalene units. The synthesis of copolyesters from recycled bis(2-hydroxyethyl) terephthalate (B1205515) (BHET) demonstrates the feasibility of incorporating various comonomers to produce specialty polyesters google.com.

Furthermore, the synthesis of copolyester-imides introduces imide linkages into the polyester backbone, which can further enhance thermal and chemical resistance. In this context, this compound can be reacted with dianhydrides and diamines, or with pre-formed diimide-diacids or diimide-diols. The resulting copolyester-imides would possess a combination of the desirable properties of both polyesters and polyimides.

| Polymer Type | Comonomers | Synthesis Method | Key Properties |

| Naphthalene-Based Copolyester | This compound, a standard diol (e.g., ethylene glycol), and a dicarboxylic acid (e.g., terephthalic acid). | Melt Polycondensation | Increased Tg, improved thermal stability, enhanced mechanical properties. |

| Naphthalene-Based Copolyester-Imide | This compound, a dianhydride, and a diamine (or a diimide-diol/diacid). | Melt or Solution Polycondensation | High thermal stability, excellent chemical resistance, good mechanical strength. |

Post-Polymerization Modifications and Chain Extension Techniques

Post-polymerization modification is a versatile strategy for introducing new functionalities into existing polymers, thereby altering their properties without the need to synthesize new monomers. For polyesters containing this compound, the naphthalene ring offers a site for various chemical modifications. For instance, sulfonation of the naphthalene ring can be carried out to introduce sulfonic acid groups, which can improve the polymer's hydrophilicity and ionic conductivity mdpi.comresearchgate.net. Other functional groups can also be introduced through electrophilic substitution reactions on the aromatic ring.

Chain extension is a crucial post-polymerization process, particularly for polyesters that may have undergone thermal degradation during melt processing. This technique aims to increase the molecular weight of the polymer, thereby restoring or enhancing its mechanical properties. Chain extenders are typically small molecules with two or more reactive functional groups that can react with the terminal hydroxyl and carboxyl groups of the polyester chains, linking them together.

Commonly used chain extenders for polyesters include:

Diisocyanates: These compounds react readily with the terminal hydroxyl groups of the polyester to form urethane linkages. The reaction with carboxyl end groups can also occur, leading to the formation of amide linkages with the release of carbon dioxide researchgate.net.

Epoxides: Multifunctional epoxy compounds can react with both the hydroxyl and carboxyl end groups of polyesters. The reaction with carboxyl groups is generally faster and leads to the formation of a stable ester linkage researchgate.net.

Carbodiimides: These are highly reactive towards carboxylic acid groups, forming an N-acylurea linkage.

The choice of chain extender and the processing conditions play a critical role in determining the final properties of the modified polyester. The use of multifunctional chain extenders can lead to the formation of branched or crosslinked structures, which can significantly impact the melt viscosity and mechanical behavior of the polymer epa.gov.

Influence of Ester Group on Polymerization Reactivity and Polymer Characteristics

The ester group in this compound, which links the polymerizable hydroxyethyl (B10761427) group to the bulky naphthalene ring, plays a pivotal role in defining both the reactivity of the monomer and the ultimate characteristics of the resulting polymers. The large, rigid, and aromatic nature of the naphthalene-2-carboxylate moiety imparts distinct properties compared to polymers derived from simpler hydroxyalkyl monomers like 2-hydroxyethyl acrylate.

Research into polymers incorporating naphthalene structures reveals that the primary influence stems from the steric hindrance and rigidity of the fused aromatic rings. During polymerization, the bulky naphthoate group can affect the reactivity of the hydroxyl group, potentially influencing reaction kinetics. However, its most significant impact is observed in the properties of the final macromolecular structure.

The incorporation of rigid naphthalate structures into a polymer backbone is a known strategy to enhance its thermal and mechanical properties. nih.gov In copolyesters, for instance, the introduction of naphthalene units systematically alters the polymer's thermal behavior. The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, consistently increases with higher naphthalene content. nih.gov This is attributed to the restricted mobility of the polymer chains due to the inflexible naphthalene rings. nih.gov

Similarly, thermal stability is enhanced. The conjugated double bonds and larger bond energy of the naphthalene structure require more energy to be overcome during thermal degradation, leading to polymers that can withstand higher temperatures before decomposing. researchgate.net

The influence of the naphthalene moiety on crystallization behavior can be complex. At low concentrations in copolyesters, the naphthalene units can disrupt the regularity of the polymer chain, leading to a decrease in the crystallization temperature (Tc) and melting temperature (Tm). nih.gov However, as the concentration of the naphthalene component increases to become the dominant structural unit, it establishes its own crystalline order, resulting in an increase in both Tc and Tm. nih.govresearchgate.net

Mechanical and barrier properties are also significantly improved. The rigid naphthalene units contribute to higher heat distortion temperatures and better barrier properties against gases like oxygen and water. researchgate.net The presence of the naphthalene structure reduces the free volume within the polymer matrix, hindering the permeation of gas molecules. nih.gov Studies on analogous systems, where bulky aromatic groups are attached as side chains to a polymer, confirm these findings. For example, the incorporation of 9-anthracenecarboxylic acid groups into methacrylate copolymers has been shown to increase the Tg of the polymer structures. researchgate.netresearchgate.net

The research findings on the impact of incorporating naphthalene units into polymers are summarized in the tables below.

Table 1: Influence of Naphthalene Dicarboxylic Acid (NDCA) Content on Thermal Properties of Copolyesters

| NDCA Content (mol%) | Glass Transition Temp. (Tg) | Crystallization Temp. (Tc) | Melting Temp. (Tm) | General Trend Description |

| Low (<30%) | Increases | Decreases | Decreases | Tg increases due to added rigidity. Tc and Tm decrease due to disruption of polymer chain regularity. nih.gov |

| High (>50%) | Continues to Increase | Increases | Increases | The naphthalate structure begins to dominate and define the crystallization behavior, leading to higher Tc and Tm. nih.gov |

Table 2: General Effect of Naphthalene Ring Introduction on Polymer Characteristics

| Property | Observation | Rationale |

| Thermal Stability | Enhanced | The naphthalene structure has a higher bond energy, requiring more energy for thermal degradation. researchgate.net |

| Gas Barrier Properties | Improved | Introduction of the rigid naphthalene unit hinders the space for gas penetration by reducing the free volume in the amorphous state. nih.gov |

| Mechanical Properties | Improved Ductility & Yield Strength (at low content) | At concentrations below 30%, the naphthalene units can improve mechanical performance without compromising ductility. researchgate.net |

| Heat Distortion Temp. (HDT) | Increased | The increased rigidity imparted by the naphthalene rings allows the material to withstand higher temperatures before deforming under load. researchgate.net |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy probes the molecular vibrations of a compound, offering insights into the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb at characteristic frequencies, making FT-IR an invaluable tool for identifying the structural components of 2-Hydroxyethyl naphthalene-2-carboxylate.

The FT-IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the terminal hydroxyl group, with the broadening resulting from hydrogen bonding. The presence of the ester functional group is confirmed by a strong, sharp absorption peak around 1720-1700 cm⁻¹, which corresponds to the C=O (carbonyl) stretching vibration.

The aromatic naphthalene (B1677914) ring gives rise to several distinct peaks. The aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net The characteristic C=C stretching vibrations within the fused aromatic rings produce a series of sharp absorptions in the 1650-1450 cm⁻¹ region. Additionally, C-O stretching vibrations from the ester and the alcohol moieties are expected to appear in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted naphthalene ring can also provide information on the substitution pattern and appear below 900 cm⁻¹. researchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~3050 | Aromatic C-H stretch | Naphthalene Ring |

| ~2950 | Aliphatic C-H stretch | Ethyl Chain (-CH₂) |

| ~1715 | C=O stretch | Ester |

| ~1600, 1500, 1470 | C=C stretch | Naphthalene Ring |

| ~1250 | Asymmetric C-O-C stretch | Ester |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the symmetric C=C stretching vibrations of the naphthalene ring are expected to produce strong and sharp signals, typically in the 1600-1550 cm⁻¹ range. researchgate.net These bands are often more intense in Raman than in IR spectra. The aromatic C-H stretching vibrations also appear above 3000 cm⁻¹. The C=O stretching of the ester group will be present but may be weaker than in the FT-IR spectrum. Low-frequency vibrations related to the skeletal modes of the naphthalene ring are also prominent in the Raman spectrum and can be used for detailed structural analysis. nih.gov

Table 2: Predicted FT-Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3060 | Aromatic C-H stretch | Naphthalene Ring |

| ~2940 | Aliphatic C-H stretch | Ethyl Chain (-CH₂) |

| ~1710 | C=O stretch | Ester |

| ~1580 | Symmetric C=C stretch | Naphthalene Ring |

| ~1380 | Ring Breathing Mode | Naphthalene Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of an organic compound. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹H NMR spectrum of this compound displays signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the hydroxyethyl (B10761427) chain.

The seven aromatic protons on the naphthalene ring are expected to resonate in the downfield region, typically between δ 7.5 and δ 8.6 ppm, due to the deshielding effect of the aromatic ring current. The exact chemical shifts and complex splitting patterns (multiplets) depend on their position on the ring and their coupling with neighboring protons.

The two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl chain are diastereotopic and will appear as two distinct signals. The protons of the methylene group adjacent to the ester oxygen (-O-CH₂-) are deshielded and expected to resonate around δ 4.5 ppm. The protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) are expected to appear further upfield, around δ 4.0 ppm. Both signals will likely appear as triplets due to spin-spin coupling with each other. The hydroxyl proton (-OH) signal can appear over a wide range and is often a broad singlet, its position being dependent on solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.6 | Singlet | 1H | Aromatic H (Naphthalene) |

| ~8.0-7.8 | Multiplet | 3H | Aromatic H (Naphthalene) |

| ~7.6-7.5 | Multiplet | 3H | Aromatic H (Naphthalene) |

| ~4.5 | Triplet | 2H | -COO-CH₂ - |

| ~4.0 | Triplet | 2H | -CH₂ -OH |

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

The ester carbonyl carbon (C=O) is significantly deshielded and will appear at the lowest field, typically in the range of δ 165-170 ppm. The ten carbons of the naphthalene ring will resonate in the aromatic region, from approximately δ 125 to 136 ppm. researchgate.net The carbon attached to the ester group and the bridgehead carbons will have distinct chemical shifts from the other CH carbons. The two aliphatic carbons of the hydroxyethyl group will appear in the upfield region. The carbon attached to the ester oxygen (-O-CH₂) is expected around δ 65-70 ppm, while the carbon bearing the hydroxyl group (-CH₂-OH) will be found slightly further upfield, around δ 60-65 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~167 | C=O | Ester Carbonyl |

| ~136-125 | Aromatic C, CH | Naphthalene Ring Carbons |

| ~67 | Aliphatic CH₂ | -COO-CH₂ - |

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a key cross-peak would be observed between the signals of the two methylene groups (-O-CH₂- and -CH₂-OH), confirming their connectivity. nih.gov Cross-peaks would also be seen between adjacent protons on the naphthalene ring, aiding in the assignment of the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms. mdpi.com It is used to definitively assign which proton signal corresponds to which carbon signal. For example, the proton signal at ~4.5 ppm would show a correlation to the carbon signal at ~67 ppm, confirming the -O-CH₂ assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds. HMBC is crucial for piecing together the molecular fragments. Key correlations would include:

A correlation from the protons of the -O-CH₂- group (δ ~4.5 ppm) to the ester carbonyl carbon (δ ~167 ppm).

Correlations from the aromatic protons to various carbons within the naphthalene ring and, importantly, to the ester carbonyl carbon, confirming the attachment point of the ester group to the ring.

Table 5: Predicted Key 2D NMR Correlations for this compound

| Experiment | Correlating Protons (δ, ppm) | Correlating Atom (δ, ppm) | Significance |

|---|---|---|---|

| COSY | ~4.5 (-OCH₂) | ~4.0 (-CH₂OH) | Confirms hydroxyethyl chain connectivity |

| HSQC | ~4.5 (-OCH₂) | C: ~67 | Assigns C-H pair |

| HSQC | ~4.0 (-CH₂OH) | C: ~61 | Assigns C-H pair |

| HMBC | ~4.5 (-OCH₂) | C: ~167 (C=O) | Connects ethyl chain to ester group |

| HMBC | Aromatic H's (~8.0-7.5) | C: ~167 (C=O) | Connects ester group to naphthalene ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For naphthalene derivatives, GC-MS analysis often requires a derivatization step to increase volatility and thermal stability, such as silylation. uzh.ch In a typical GC-MS analysis of naphthalene metabolites, the derivatized compounds are separated on a capillary column (e.g., (5%-phenyl)-methylpolysiloxane) before entering the mass spectrometer. wiley.com Electron ionization (EI) is a common ionization method used in GC-MS, which can lead to extensive fragmentation, providing a detailed mass spectrum that is useful for structural elucidation.

Table 1: Predicted GC-MS Fragmentation for a Derivatized Analog of this compound

| Fragment (m/z) | Proposed Structure/Loss |

| M+ | Molecular Ion |

| M-15 | Loss of a methyl group (from derivatizing agent) |

| M-45 | Loss of the ethoxy group (-OCH2CH3) from the ester |

| M-61 | Loss of the hydroxyethyl group (-CH2CH2OH) |

| 155 | Naphthalene-2-carbonyl cation |

| 127 | Naphthyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of less volatile and thermally labile compounds like this compound and its metabolites, as it does not typically require derivatization. nih.govresearchgate.net Reversed-phase chromatography is often employed for the separation of naphthalene derivatives, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like acetic acid) and an organic solvent such as acetonitrile. nih.govnih.gov

The separated analytes are then introduced into the mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS is frequently used for the quantitative analysis of naphthalene metabolites in biological and environmental samples. nih.govnih.gov The technique offers good reproducibility and accuracy with minimal sample cleanup compared to GC-MS methods. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. researchgate.net It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, with minimal fragmentation. This is highly advantageous for determining the molecular weight of the analyte.

For more detailed structural information, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. nih.govresearchgate.net For this compound, the fragmentation in ESI-MS/MS would be expected to show losses related to the ester and hydroxyl functionalities. For instance, in positive ion mode, the protonated molecule could undergo fragmentation to lose the hydroxyethyl group or the entire ester side chain. In negative ion mode, fragmentation of related acidic naphthalene derivatives often involves the loss of CO2. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation Pathways for this compound

| Precursor Ion | Fragmentation Pathway | Product Ion (m/z) |

| [M+H]+ | Neutral loss of ethylene (B1197577) glycol (HOCH2CH2OH) | [M+H - 62]+ |

| [M+H]+ | Neutral loss of the entire hydroxyethyl ester group | [C11H7O]+ |

| [M-H]- | Loss of the hydroxyethyl group | [C11H7O2]- |

| [M-H]- | Decarboxylation | [M-H - 44]- |

Electronic Spectroscopy for Electronic Structure and Absorption Properties

Electronic spectroscopy provides insights into the electronic transitions within a molecule and is used to determine its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the naphthalene chromophore. Naphthalene and its derivatives, such as 1- and 2-naphthol, exhibit characteristic absorption bands in the UV region. nih.gov

Typically, naphthalene derivatives show strong absorptions corresponding to π-π* transitions. The presence of the carboxylate and hydroxyl groups may cause a slight shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. The solvent used for analysis can also influence the position and intensity of the absorption bands.

Table 3: Typical UV Absorption Maxima for Naphthalene Derivatives

| Compound | Solvent | λmax (nm) |

| Naphthalene | Acetonitrile/Water | ~220, ~275, ~312 |

| 1-Naphthol | Acetonitrile/Water | ~230, ~290 |

| 2-Naphthol | Acetonitrile/Water | ~225, ~280, ~330 |

Based on these related compounds, this compound would be expected to exhibit multiple absorption bands in the range of 220-340 nm.

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. Naphthalene and many of its derivatives are known to be fluorescent. nih.gov The fluorescence spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (Stokes shift).

The fluorescence properties of this compound will be primarily determined by the naphthalene ring system. The excitation wavelength is chosen based on the absorption maxima from the UV-Vis spectrum. The resulting emission spectrum can be used for quantitative analysis and to probe the local environment of the molecule. The quantum yield and lifetime of the fluorescence are important parameters that characterize the emission process. For related naphthalenols, fluorescence detection is a common and sensitive method in HPLC analysis. nih.gov

X-Ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within a crystalline solid. This method relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern provides detailed information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates. For a compound such as this compound, XRD analysis is indispensable for understanding its solid-state conformation, intermolecular interactions, and crystalline packing, which in turn influence its macroscopic properties.

Single Crystal X-Ray Diffraction (SC-XRD)

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The diffraction of X-rays by the crystal lattice produces a unique pattern of reflections, from which the electron density map of the molecule can be calculated. This map allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

Despite a thorough search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for this compound has been publicly reported. Consequently, detailed crystallographic parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound are not available at this time. The synthesis of high-quality single crystals suitable for SC-XRD analysis is a prerequisite for such a study.

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-Ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. In this method, a monochromatic X-ray beam is directed at a finely powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique fingerprint for a specific crystalline phase, allowing for phase identification, assessment of sample purity, and determination of crystallinity.

Similar to the status of single-crystal data, there is no published powder X-ray diffraction pattern for this compound in the accessible scientific literature. Therefore, a reference PXRD pattern, which would be crucial for identifying this compound in a bulk sample or for studying its polymorphism, is currently unavailable. Such a pattern would consist of a series of diffraction peaks at characteristic 2θ values, with corresponding d-spacings and relative intensities.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic electronic properties and reactivity of molecules. For aromatic systems like 2-Hydroxyethyl naphthalene-2-carboxylate, these studies provide a detailed picture of electron distribution and energy levels. While specific studies on this compound are not extensively documented, research on structurally analogous compounds, such as 1-hydroxy naphthalene (B1677914) 2-carboxylic acid, offers significant insights into the expected computational results. elixirpublishers.com

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic properties. nih.govubc.ca For naphthalene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d) or cc-pVDZ, are employed to determine optimized geometrical parameters including bond lengths and bond angles. elixirpublishers.com

These calculations would reveal the planar structure of the naphthalene core in this compound, along with the specific bond lengths and angles of the hydroxyethyl (B10761427) carboxylate side chain. The optimized geometry is the foundation for all other computational property calculations. Electronic properties such as ionization potential, electron affinity, and electronegativity can be derived from the energies of the frontier molecular orbitals. elixirpublishers.com

Table 1: Representative Optimized Geometrical Parameters for a Naphthalene Carboxylic Acid Derivative Data based on the analogous compound 1-hydroxy naphthalene 2-carboxylic acid, calculated at the B3LYP/cc-pVDZ level. elixirpublishers.com

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.38 | |

| C-COOH | 1.46 | |

| C-O (carboxyl) | 1.37 | |

| C=O (carboxyl) | 1.23 | |

| C-C-C (ring) | 118.5 - 121.9 | |

| C-C-COOH | 121.3 | |

| O-C=O | 122.9 |

This table is interactive. Click on the headers to sort.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. worldwidejournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. worldwidejournals.comnih.govnih.gov

For a molecule like this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system. The LUMO, conversely, would likely be localized on the electron-withdrawing carboxylate group. elixirpublishers.com A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. worldwidejournals.com DFT calculations on related naphthalene derivatives show that substitutions on the naphthalene ring can significantly alter the HOMO-LUMO gap. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Naphthalene Carboxylic Acid Derivative Data based on the analogous compound 1-hydroxy naphthalene 2-carboxylic acid. elixirpublishers.com

| Orbital | Energy (eV) |

| HOMO | -6.35 |

| LUMO | -1.95 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

This table is interactive. Users can sort the data by clicking on the column headers.

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized chemical bonds and lone pairs. elixirpublishers.comresearchgate.net This method provides valuable information on charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule. bibliotekanauki.pl

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. elixirpublishers.com

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., around electronegative atoms like oxygen). These sites are susceptible to electrophilic attack. researchgate.netnih.gov

Blue regions indicate positive electrostatic potential, corresponding to areas with low electron density (e.g., around hydrogen atoms). These sites are prone to nucleophilic attack. nih.govresearchgate.net

Green regions represent areas of neutral or near-zero potential. nih.gov

For this compound, the MEP map would show negative potential (red) concentrated around the carbonyl and hydroxyl oxygen atoms, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the hydroxyl hydrogen and the aromatic protons. elixirpublishers.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational landscape and dynamic behavior of a molecule. nih.gov

For a flexible molecule like this compound, which possesses rotatable bonds in its side chain, MD simulations can explore the different accessible conformations and their relative stabilities. The simulation tracks the trajectory of each atom, revealing how the molecule folds and flexes at a given temperature. This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment. Studies on related systems, such as microhydrated naphthalene, have successfully used MD simulations to reveal the dynamic mobility of interacting molecules on the naphthalene surface, a level of detail not captured by static quantum calculations. nih.gov

Theoretical Studies on Reaction Pathways and Transition States

Theoretical chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the most likely pathways a reaction will follow, including the structures of intermediates and transition states. researchgate.net

For compounds based on a naphthalene core, theoretical studies have been conducted to elucidate complex reaction mechanisms, such as oxidation initiated by hydroxyl radicals. researchgate.netresearchgate.net These studies typically employ high-level quantum chemical methods (like CBS-QB3) or DFT in conjunction with transition state theory (e.g., Rice–Ramsperger–Kassel–Marcus theory) to calculate kinetic rate constants and activation energies. researchgate.net Such investigations can determine the regioselectivity of a reaction—for example, whether the addition of a reactant occurs preferentially at one position of the naphthalene ring over another. researchgate.net While specific reaction pathways for this compound have not been detailed, these established methodologies could be applied to study its synthesis, degradation, or metabolic pathways. maxapress.comcopernicus.org

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Heat Capacity)

The thermodynamic properties of a molecule are crucial for understanding its stability, reactivity, and phase behavior. For aromatic compounds like this compound, these properties are often investigated using quantum mechanical and statistical mechanics calculations.

Density Functional Theory (DFT) is a primary method for calculating the equilibrium structure and performing a full normal-mode analysis of naphthalene derivatives. tennessee.edu From these fundamental calculations, key thermodynamic parameters can be derived. The enthalpy of formation (ΔHf), entropy (S), and heat capacity (Cp) are critical values that define the energetic landscape of the molecule.

Enthalpy: The enthalpy of a molecule can be calculated from its DFT total energy. stackexchange.com For instance, the standard molar enthalpies of formation for various naphthalene derivatives have been determined and analyzed to understand how different substituent groups affect molecular stability. researchgate.net Such calculations for this compound would elucidate the energetic cost or release associated with its formation from constituent elements, providing a measure of its intrinsic stability.